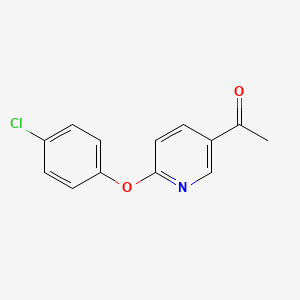

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone

描述

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone is a pyridine-based compound featuring a 4-chlorophenoxy substituent at the 6-position of the pyridine ring and an acetyl group at the 3-position. This structure positions it within a broader class of pyridine derivatives, which are widely studied for their applications in medicinal chemistry and material science. Its commercial availability is noted under the reference code 10-F609740, with suppliers like CymitQuimica offering quantities ranging from 100 mg to 1 g .

属性

IUPAC Name |

1-[6-(4-chlorophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYHRLNRTBNYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone typically involves the reaction of 4-chlorophenol with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of 4-chlorophenoxypyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.

化学反应分析

Types of Reactions

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanoic acid.

Reduction: 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenyl and pyridine moieties enable it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone can be contextualized against analogous pyridine derivatives. Key differences in substitution patterns, molecular properties, and biological activities are summarized below:

Table 1: Comparative Analysis of Pyridine Derivatives

Structural and Electronic Differences

- Positional Isomerism: The 3-chlorophenoxy analog () demonstrates how minor positional changes can alter electronic distribution. The 4-chloro substitution in the target compound may provide better resonance stabilization compared to the 3-chloro isomer.

- Conversely, the trifluoromethyl group () offers a balance of hydrophobicity and electronic effects, often improving pharmacokinetic profiles.

- Functional Group Variations : The methylsulfonyl group in introduces polarity, which could improve aqueous solubility and target specificity, whereas direct aryl linkages () may restrict conformational flexibility.

生物活性

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone is a chemical compound with notable biological activity, primarily due to its unique structural features that include a pyridine ring and a chlorinated phenoxy group. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O. Its structure is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Chlorophenoxy Group : A phenolic group substituted with chlorine, which can influence the compound's lipophilicity and biological interactions.

- Ethanone Group : Contributes to the compound's reactivity and potential biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor interactions. Here are key findings regarding its biological effects:

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, which can modulate various biological pathways critical for therapeutic applications. For instance:

- Mechanism of Action : The chlorophenyl and pyridine moieties allow the compound to bind to active sites or allosteric sites of target proteins, leading to altered enzymatic activity.

Applications in Research

This compound has several applications across different fields:

- Medicinal Chemistry : Explored as a ligand in receptor binding studies and as a potential therapeutic agent for anti-inflammatory and anticancer treatments.

- Agricultural Chemistry : Used as an intermediate in the synthesis of agrochemicals, particularly fungicides.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes through binding to active sites. | |

| Anticancer | Related compounds exhibit antiproliferative effects against cancer cell lines (e.g., K562, MCF-7). | |

| Agrochemical Use | Serves as an intermediate in the synthesis of fungicides. |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include coupling reactions between 4-chlorophenol and pyridine derivatives under reflux conditions. Reaction optimization should focus on temperature control (e.g., 80–110°C), stoichiometric ratios, and catalyst loading. For example, refluxing in acetic acid for 6 hours yielded 82% of a structurally similar pyrazoline derivative after recrystallization .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm functional groups and substitution patterns.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC or GC-MS to assess purity (>95% recommended for crystallography).

- X-ray crystallography for definitive structural confirmation. Refinement via SHELXL (using Olex2 or similar software) ensures accurate bond-length and angle measurements .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential toxicity (H302/H313/H333 hazards) .

- Storage : Keep in airtight containers at room temperature, away from light and moisture.

- Waste disposal : Segregate organic waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) require cross-validation:

- 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations.

- Computational modeling (DFT or molecular mechanics) to predict spectra and compare with experimental data.

- Single-crystal X-ray diffraction as a gold standard for resolving ambiguities. For example, hydrogen-bonding interactions in similar compounds were confirmed via crystallography .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer :

- Solvent screening : Use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures for slow evaporation.

- Temperature gradients : Gradual cooling from reflux to room temperature promotes crystal growth.

- Seed crystals : Introduce microcrystals to induce nucleation. In a study, DMF-evaporated crystals of a pyrazoline derivative formed hydrogen-bonded chains suitable for diffraction .

- Refinement : SHELXL parameters (e.g., riding hydrogens, displacement restraints) improve model accuracy .

Q. What methodologies assess the biological activity of this compound in enzymatic or cellular studies?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric kits (e.g., NADH-dependent assays) to measure IC₅₀ values.

- Antifungal testing : Follow CLSI guidelines for agar dilution or microbroth dilution against plant pathogens (e.g., Fusarium spp.), referencing similar compounds used as fungicide precursors .

- Molecular docking : Simulate binding interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.

Q. How can researchers address conflicting data in reaction optimization (e.g., solvent effects vs. catalyst efficiency)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (solvent polarity, catalyst type, temperature).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Green chemistry metrics : Compare E-factors or atom economy when switching solvents (e.g., THF to CPME) to balance efficiency and sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。